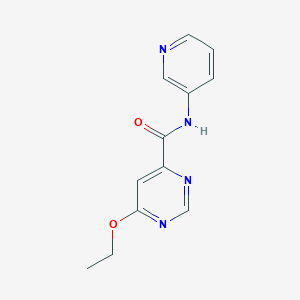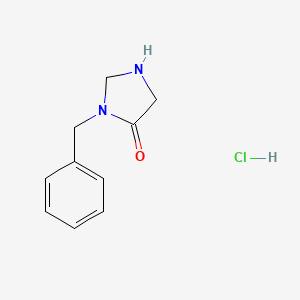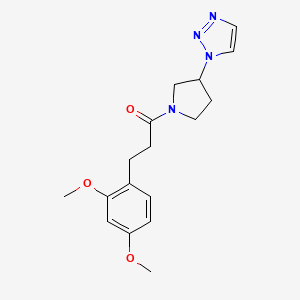
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one, also known as DPT or Dipropyltryptamine, is a synthetic compound that belongs to the tryptamine family. DPT is a psychoactive substance that has been found to have potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one is not fully understood, but it is believed to involve the modulation of serotonin receptors in the brain. 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It has also been found to have agonist activity at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one may also affect other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one has been found to have a range of biochemical and physiological effects. It has been shown to increase serotonin release and inhibit serotonin reuptake, leading to an increase in serotonin levels in the brain. This may contribute to its psychoactive effects, such as altered perception, mood, and cognition. 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one has also been found to increase dopamine and norepinephrine release, which may contribute to its stimulant-like effects. Additionally, 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one has been found to have analgesic and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one may also be useful in studying the effects of serotonin on other neurotransmitter systems, such as dopamine and norepinephrine. However, one limitation of using 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one in lab experiments is its psychoactive effects, which may make it difficult to interpret results and may require the use of appropriate controls.
Future Directions
There are several potential future directions for research on 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one. One area of interest is the development of new drugs based on the structure of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one that may have improved therapeutic properties. Another area of interest is the study of the role of the 5-HT2A receptor in various physiological and pathological processes, such as depression, anxiety, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one and its effects on other neurotransmitter systems.
Synthesis Methods
The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one involves the reaction of 2,4-dimethoxyphenylacetone with propylamine and sodium cyanoborohydride in the presence of a copper catalyst. The resulting product is then reacted with sodium azide and heated to form the 1H-1,2,3-triazole ring, yielding 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one.
Scientific Research Applications
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its effects on the central nervous system, specifically on serotonin receptors. 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It has also been found to have agonist activity at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-23-15-5-3-13(16(11-15)24-2)4-6-17(22)20-9-7-14(12-20)21-10-8-18-19-21/h3,5,8,10-11,14H,4,6-7,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVQHSVFCWWKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CCC(C2)N3C=CN=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

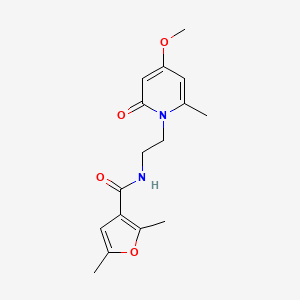

![Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2623913.png)
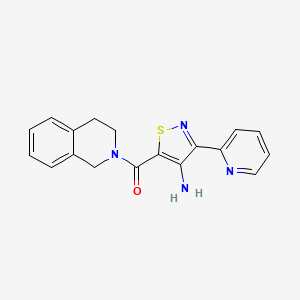
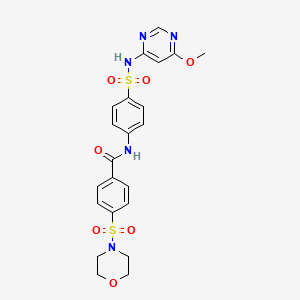
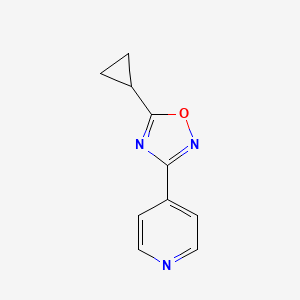
![3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2623922.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2623923.png)

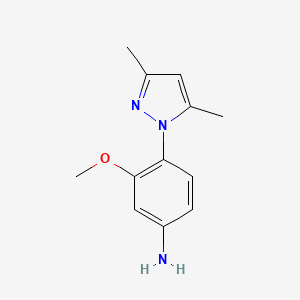
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2623927.png)
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
